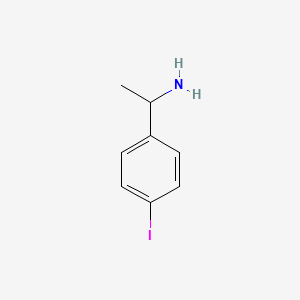

1-(4-Iodophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCLTOJXMUXWQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Iodophenyl)ethanamine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)ethanamine is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, comprising a phenyl ring substituted with an iodine atom and a chiral ethylamine moiety, render it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural elucidation, and key synthetic methodologies for this compound. Furthermore, it delves into its critical applications in drug discovery, with a particular focus on the development of novel therapeutic agents.

Introduction: The Strategic Importance of this compound in Drug Discovery

The pursuit of novel therapeutic agents is a cornerstone of modern pharmaceutical research. Within this landscape, the design and synthesis of small molecules with high specificity and efficacy are paramount. Chiral amines, in particular, are a privileged scaffold in a vast number of pharmaceuticals due to their ability to form key interactions with biological targets. This compound has emerged as a particularly valuable intermediate for several reasons. The presence of the iodine atom offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. Moreover, the chiral amine center is a crucial element for establishing stereospecific interactions with enzymes and receptors, which is often a determining factor for a drug's potency and selectivity. This guide will explore the fundamental characteristics of this compound and illustrate its utility in the synthesis of cutting-edge therapeutics.

Molecular Structure and Chemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and utility in synthesis.

Structural Characterization

The molecule consists of a benzene ring substituted at the para position with an iodine atom and an aminoethyl group at the benzylic position. The carbon atom attached to the amino group is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)-1-(4-iodophenyl)ethanamine and (S)-1-(4-iodophenyl)ethanamine.

Key Structural Features:

-

Chiral Center: The benzylic carbon atom bearing the amine group.

-

Iodinated Phenyl Ring: Provides a site for further functionalization via cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some experimental data is available, many of the listed properties from commercial suppliers are predicted through computational models.

| Property | Value | Source |

| CAS Number | 90086-41-2 (racemate) | N/A |

| 150085-44-2 ((R)-enantiomer) | [1] | |

| 56639-48-6 ((S)-enantiomer) | [2] | |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 264.8 ± 23.0 °C (Predicted) | N/A |

| Density | 1.661 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 8.87 ± 0.10 (Predicted) | N/A |

| LogP | 2.3109 (Predicted) | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reductive amination of 4-iodoacetophenone. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Reductive Amination: A Powerful Tool for Amine Synthesis

Reductive amination is a cornerstone of amine synthesis in organic chemistry.[3] It offers a highly versatile and controlled method for the formation of primary, secondary, and tertiary amines from carbonyl compounds. The reaction proceeds via the nucleophilic attack of an amine on a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion. This intermediate is subsequently reduced to the amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common.[3]

Experimental Protocol: Reductive Amination of 4-Iodoacetophenone

This protocol provides a general procedure for the synthesis of this compound.

Materials:

-

4-Iodoacetophenone

-

Ammonium acetate (NH₄OAc) or Ammonia (NH₃)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-iodoacetophenone (1.0 eq) in methanol. Add a large excess of ammonium acetate (e.g., 10 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Alternative Synthetic Route: The Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] This reaction typically requires high temperatures (120-185 °C).[4] While it is a viable method, the milder conditions and higher selectivity of modern reductive amination protocols using borohydride reagents often make them the preferred choice.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the amine and aromatic functionalities.

-

N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine.

-

C-H Aromatic Stretching: Peaks just above 3000 cm⁻¹.

-

C-H Aliphatic Stretching: Peaks just below 3000 cm⁻¹.

-

C=C Aromatic Stretching: Absorptions in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A peak in the 1020-1250 cm⁻¹ range.

-

C-I Stretching: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

For comparison, the precursor, 1-(4-Iodophenyl)ethan-1-one, exhibits a strong carbonyl (C=O) stretch around 1680 cm⁻¹.[6] The disappearance of this peak and the appearance of the N-H stretching bands are key indicators of a successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide detailed information about the structure.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

CH Proton: A quartet around δ 4.0-4.5 ppm, coupled to the methyl protons.

-

NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

CH₃ Protons: A doublet around δ 1.3-1.5 ppm, coupled to the benzylic CH proton.

¹³C NMR: The carbon NMR spectrum would show the following key signals:

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the iodine (C-I) appearing at a higher field (around δ 90-100 ppm) due to the heavy atom effect.

-

Benzylic Carbon (CH-NH₂): A signal in the range of δ 50-60 ppm.

-

Methyl Carbon (CH₃): A signal in the aliphatic region (δ 20-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show the molecular ion peak (M⁺) at m/z 247. Key fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the benzylic cleavage to form the [M-CH₃]⁺ fragment.

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules, including anticancer and antiviral agents.[7][8] The iodophenyl moiety serves as a versatile handle for introducing structural diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Case Study: Synthesis of Novel Anticancer Agents

While specific examples detailing the direct use of this compound in publicly available literature are scarce, its structural motif is present in numerous patented and researched anticancer agents. For instance, the synthesis of novel imamine-1,3,5-triazine derivatives as potent anticancer agents has been reported, where a similar aminophenyl scaffold is a key component.[9] The general synthetic strategy involves the coupling of the amine with a heterocyclic core, followed by further modifications to enhance potency and selectivity.

Illustrative Synthetic Scheme:

Caption: General workflow for the synthesis of a potential anticancer agent.

Role in the Development of Antiviral Therapeutics

The development of novel antiviral agents is another area where this compound and its derivatives can play a significant role.[8] The ability to introduce diverse substituents on the phenyl ring allows for the fine-tuning of interactions with viral enzymes or proteins. For example, in the design of Zika virus inhibitors, derivatives of 1-aryl-4-arylmethylpiperazine have shown promise, highlighting the importance of the substituted phenylamine moiety in achieving antiviral activity.[10]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a strategically important building block in the synthesis of complex, biologically active molecules. Its combination of a chiral amine and a functionalizable iodinated aromatic ring provides chemists with a powerful tool for the construction of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for leveraging its full potential in medicinal chemistry and drug development. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile intermediates like this compound is set to increase.

References

-

PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]

-

Wikipedia. Leuckart reaction. [Link]

- Cross, W. E., & Dohme, S. (n.d.). STUDIES ON THE LEUCKART REACTION.

- Journal of the American Chemical Society. (n.d.).

-

Science.gov. anticancer agents synthesis: Topics by Science.gov. [Link]

- Taylor & Francis Group. (n.d.).

-

Sciencemadness Wiki. (2020, February 11). Leuckart reaction. [Link]

- Taylor & Francis Online. (n.d.). Antiviral agents – Knowledge and References.

- Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine deriv

-

Semantic Scholar. (n.d.). [PDF] STUDIES ON THE LEUCKART REACTION. [Link]

-

PubMed. (n.d.). Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent. [Link]

-

PubMed. (2012, December 7). Antiviral agents derived from novel 1-adamantyl singlet nitrenes. [Link]

-

National Center for Biotechnology Information. (2011, December 12). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

- Manolov, I., & Danchev, N. (2003). Synthesis and pharmacological investigations of some 4-hydroxycoumarin derivatives. Archiv der Pharmazie, 336(2), 83–94.

- The Royal Society of Chemistry. (n.d.).

-

National Institutes of Health. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation. [Link]

- Asian Journal of Chemistry. (n.d.).

-

PubMed. (n.d.). Synthesis and Pharmacological Activity of a New Series of 1-(1H-Indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol Analogs. [Link]

-

PubChemLite. (n.d.). (r)-1-(4-iodophenyl)ethanamine hydrochloride (C8H10IN). [Link]

-

Semantic Scholar. (n.d.). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

-

PubChem. 2-(4-Iodophenyl)ethylamine. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

- Pharmacia. (2024, June 30).

- The Royal Society of Chemistry. (n.d.).

-

Frontiers. (2019, April 8). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. [Link]

-

MDPI. (2023, February 16). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. [Link]

-

ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

-

PubMed. (2024, April 1). Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine CH5N CH3NH2. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. anticancer agents synthesis: Topics by Science.gov [science.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis, and antiviral activity of 1-aryl-4-arylmethylpiperazine derivatives as Zika virus inhibitors with broad antiviral spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of (R)-1-(4-Iodophenyl)ethanamine in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-1-(4-Iodophenyl)ethanamine

(R)-1-(4-Iodophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif, featuring a chiral center adjacent to an iodinated phenyl ring, makes it a versatile intermediate for introducing stereospecificity and a handle for further functionalization, often through cross-coupling reactions. Chiral amines are fundamental components of a vast number of active pharmaceutical ingredients (APIs), with a significant percentage of all drugs containing at least one amine functional group.[2][3] The precise three-dimensional arrangement of atoms in a chiral molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides a comprehensive overview of the asymmetric synthesis and rigorous characterization of the (R)-enantiomer of 1-(4-iodophenyl)ethanamine, designed for researchers and scientists in the field. We will delve into the mechanistic rationale behind preferred synthetic strategies, present detailed, validated protocols, and outline a multi-faceted analytical workflow to ensure the compound's identity, purity, and enantiomeric integrity.

Part 1: Asymmetric Synthesis – A Focus on Catalytic Reductive Amination

Achieving high enantioselectivity is the central challenge in synthesizing chiral amines. While methods like classical resolution with chiral acids or the use of stoichiometric chiral auxiliaries exist, catalytic asymmetric synthesis represents the most elegant and atom-economical approach.[4] Among these, asymmetric reductive amination of the corresponding prochiral ketone, 4-iodoacetophenone, stands out as a highly efficient and scalable method.[5][6]

The reaction proceeds in a one-pot fashion, involving two key transformations: the condensation of the ketone with an amine source to form an imine, followed by the enantioselective reduction of the C=N double bond, guided by a chiral catalyst.

Caption: Workflow for Asymmetric Reductive Amination.

Causality in Protocol Design: Why This Method?

-

Catalyst Choice: Transition metal catalysts, particularly those based on Iridium or Rhodium complexed with chiral phosphine ligands (e.g., f-Binaphane, BINAP), are exceptionally effective.[5] These catalysts create a well-defined chiral pocket around the metal center. The imine substrate coordinates to the metal, and the steric and electronic properties of the ligand dictate the facial selectivity of hydride delivery from the reducing agent, favoring the formation of one enantiomer.

-

Amine and Reducing Agent: The use of ammonium formate or a combination of an amine source and formic acid is common. Formic acid can act as both a mild acid to facilitate imine formation and as the hydride source for the reduction.[4] This combination avoids the use of high-pressure hydrogen gas, making the procedure more accessible for standard laboratory setups.

-

Additives: Lewis acids like Ti(OiPr)₄ are sometimes added to accelerate imine formation and activate the imine for reduction, leading to higher conversion and enantioselectivity.[5]

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative example and may require optimization based on specific ligand/catalyst systems.

-

Reactor Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoacetophenone (1.0 eq), ammonium acetate (5.0 eq), and anhydrous toluene (10 mL/mmol of ketone).

-

Azeotropic Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus for 4-6 hours to drive the formation of the imine by removing water. Monitor the reaction by TLC or GC-MS until ketone consumption is complete.

-

Catalyst Introduction: Cool the reaction mixture to room temperature. Under a gentle stream of argon, add the chiral iridium catalyst (e.g., [Ir(COD)Cl]₂ with a chiral ligand like (S,S)-f-Binaphane, 0.5-1 mol%) and formic acid (2.5 eq).

-

Asymmetric Reduction: Heat the mixture to 60 °C and stir for 12-24 hours. Monitor the reduction of the imine by TLC or GC-MS.

-

Work-up: After cooling, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure (R)-1-(4-Iodophenyl)ethanamine.

Part 2: Comprehensive Characterization – A Self-Validating System

Confirming the successful synthesis of the target compound requires a multi-pronged analytical approach. No single technique is sufficient; instead, a combination of spectroscopic and chromatographic methods provides a self-validating confirmation of structure, purity, and stereochemical integrity.

Caption: Orthogonal Analytical Workflow for Characterization.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic, methine (CH), methyl (CH₃), and amine (NH₂) protons with appropriate splitting patterns and integration.[7] |

| ¹³C NMR | Chemical Shift (δ) | Signals for all 8 unique carbon atoms in the molecule, including two aromatic C-H, one C-I, one C-CH, one methine, and one methyl carbon.[8] |

| Mass Spec. | m/z ([M+H]⁺) | Expected: 248.00. Found: [M+H]⁺ consistent with the molecular formula C₈H₁₀IN.[9] |

| Chiral HPLC | Retention Time | A single major peak corresponding to the (R)-enantiomer with >99% of the total peak area. The (S)-enantiomer, if present, will have a different retention time.[10] |

| Polarimetry | Specific Rotation | A positive value, [α]D, confirming the excess of the dextrorotatory (R)-enantiomer.[11][12] |

Detailed Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and connectivity of the atoms.

-

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[13]

-

Expected ¹H NMR (400 MHz, CDCl₃) δ: ~7.65 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~4.15 (q, 1H, CH-NH₂), ~1.60 (br s, 2H, NH₂), ~1.35 (d, 3H, CH₃).

-

Expected ¹³C NMR (101 MHz, CDCl₃) δ: ~145.8 (Ar-C), ~137.5 (Ar-CH), ~128.0 (Ar-CH), ~91.5 (Ar-C-I), ~50.5 (CH-NH₂), ~25.0 (CH₃).

-

2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: A major ion peak at m/z ≈ 248.00, corresponding to the protonated molecule [C₈H₁₀IN + H]⁺.[9]

-

3. Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric excess (ee%), which is the definitive measure of the success of the asymmetric synthesis.

-

Protocol:

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP), such as one based on amylose or cellulose derivatives, which are effective for separating a wide range of chiral amines.[10][14]

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).

-

Analysis: Inject a dilute solution of the sample. For comparison, also inject a sample of the racemic mixture (if available) to identify the retention times of both the (R) and (S) enantiomers.

-

Calculation: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee% = [(A_R - A_S) / (A_R + A_S)] * 100. A successful synthesis should yield an ee% of >99%.

-

4. Polarimetry

-

Objective: To measure the optical rotation, which confirms the presence of a single enantiomer in excess and provides a characteristic physical constant for the compound.[12][15]

-

Protocol:

-

Prepare a solution of the sample of known concentration (c, in g/100 mL) in a specified solvent (e.g., methanol).

-

Use a polarimeter to measure the observed angle of rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (T).[16]

-

The specific rotation [α] is calculated using the formula: [α]ᵀ_D = α / (l * c), where 'l' is the path length of the sample cell in decimeters (dm).

-

Expected Result: (R)-1-(4-Iodophenyl)ethanamine is dextrorotatory, meaning it will exhibit a positive specific rotation value.

-

Conclusion

The successful production of enantiomerically pure (R)-1-(4-Iodophenyl)ethanamine is a critical capability for synthetic and medicinal chemists. The strategy of asymmetric reductive amination offers a robust and efficient route to this valuable building block. However, synthesis is only half the story. A rigorous, multi-faceted characterization workflow is essential to validate the outcome. By combining the structural elucidation power of NMR and MS with the stereochemical resolving power of chiral HPLC and polarimetry, researchers can proceed with confidence, knowing their material meets the stringent identity, purity, and enantiopurity requirements for advanced applications in drug development.

References

-

Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 72(5), 585-590. [Link]

-

Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University Website. [Link]

-

Hapesova, K., et al. (2020). Reductive Aminations by Imine Reductases: From Milligrams to Tons. ACS Catalysis, 10(15), 8539-8564. [Link]

-

ChemBK. (1R)-1-(4-iodophenyl)ethan-1-amine. ChemBK Database. [Link]

-

Royal Society of Chemistry. Supporting Information for a related chemical synthesis. RSC Publishing. [Link]

-

PubChemLite. (r)-1-(4-iodophenyl)ethanamine hydrochloride. PubChemLite Database. [Link]

-

Cook, C. W., et al. (2019). Detection Limits for Chiral Amino Acids Using a Polarization Camera. 50th Lunar and Planetary Science Conference. [Link]

-

El-Sayed, M. A. A. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Journal of Chemical Reviews. [Link]

-

Wikipedia. Optical rotation. Wikipedia, The Free Encyclopedia. [Link]

-

Tang, W., et al. (2003). Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. The Journal of Organic Chemistry, 68(10), 4120-4122. [Link]

-

Analytical Testing Labs. Optical Rotation Determinations. ATL Website. [Link]

-

Cook, C. W., et al. (2018). Detection Limits for Chiral Amino Acids Using a Polarization Camera. 49th Lunar and Planetary Science Conference. [Link]

-

Phenomenex. Chiral HPLC Column. Phenomenex Website. [Link]

-

ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. ResearchGate. [Link]

-

Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

Lee, J. H., et al. (2022). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 27(19), 6527. [Link]

-

Phenomenex. Chiral HPLC Separations Guidebook. Phenomenex Website. [Link]

-

D'Souza, D. M., & Müller, T. J. (2007). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 84(6), 1027. [Link]

-

Royal Society of Chemistry. ¹H NMR Spectrum of Compound 4a. RSC Publishing. [Link]

-

ResearchGate. ¹³C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine. ResearchGate. [Link]

-

Doc Brown's Chemistry. ¹H NMR Spectrum of ethylamine. Doc Brown's Chemistry Clinic. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. benchchem.com [benchchem.com]

- 4. (S)-1-(4-iodophenyl)ethanamine | 56639-48-6 | Benchchem [benchchem.com]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - (r)-1-(4-iodophenyl)ethanamine hydrochloride (C8H10IN) [pubchemlite.lcsb.uni.lu]

- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 11. Optical rotation - Wikipedia [en.wikipedia.org]

- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 13. rsc.org [rsc.org]

- 14. phx.phenomenex.com [phx.phenomenex.com]

- 15. hou.usra.edu [hou.usra.edu]

- 16. promptpraxislabs.com [promptpraxislabs.com]

A Comprehensive Technical Guide to (S)-1-(4-Iodophenyl)ethanamine: Synthesis, Characterization, and Applications in Drug Discovery

For Immediate Release

This technical guide provides an in-depth overview of (S)-1-(4-Iodophenyl)ethanamine, a valuable chiral building block for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, provides validated synthesis protocols, and explores its applications in the synthesis of bioactive molecules.

Core Compound Identification

(S)-1-(4-Iodophenyl)ethanamine is a chiral amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its stereospecific nature and the presence of an iodinated phenyl ring make it a versatile reagent for introducing chirality and a site for further molecular elaboration through cross-coupling reactions.

| Identifier | Value | Source |

| CAS Number | 56639-48-6 | ChemScene[1] |

| Molecular Formula | C₈H₁₀IN | ChemScene[1] |

| Molecular Weight | 247.08 g/mol | ChemScene[1] |

| Synonyms | (S)-alpha-Methyl-4-iodobenzylamine, (S)-1-(4-iodophenyl)ethanamine | |

| SMILES | Nc1ccc(I)cc1 | ChemScene[1] |

Synthesis Methodologies: Achieving Enantiopurity

The synthesis of enantiomerically pure (S)-1-(4-Iodophenyl)ethanamine is paramount for its use in pharmaceutical applications. Two primary strategies are employed: asymmetric reductive amination of the prochiral ketone, 4'-iodoacetophenone, and enzymatic kinetic resolution of the corresponding racemic amine.

Asymmetric Reductive Amination

Asymmetric reductive amination offers a direct and atom-economical route to the desired (S)-enantiomer. This approach involves the in-situ formation of an imine from 4'-iodoacetophenone and an amine source, followed by stereoselective reduction using a chiral catalyst.

A robust method involves the use of a chiral iridium catalyst, which has demonstrated high enantioselectivity for the reductive amination of aryl ketones[2]. The presence of a Lewis acid, such as titanium(IV) isopropoxide, can enhance the reaction by facilitating imine formation[2].

Experimental Protocol: Asymmetric Reductive Amination

Objective: To synthesize (S)-1-(4-Iodophenyl)ethanamine from 4'-iodoacetophenone via asymmetric reductive amination.

Materials:

-

4'-Iodoacetophenone[3]

-

p-Anisidine (as an exemplary amine source for initial imine formation, the resulting secondary amine can be deprotected)[2]

-

[Ir(COD)Cl]₂

-

(S,S)-f-Binaphane[2]

-

Titanium(IV) isopropoxide[2]

-

Iodine[2]

-

Dichloromethane (DCM), anhydrous

-

Hydrogen gas (high pressure)

-

Standard glassware for inert atmosphere reactions

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve [Ir(COD)Cl]₂ and (S,S)-f-Binaphane in anhydrous DCM to generate the active chiral iridium catalyst in situ.

-

Reaction Setup: In a separate flask inside the glovebox, dissolve 4'-iodoacetophenone, p-anisidine, titanium(IV) isopropoxide, and a catalytic amount of iodine in anhydrous DCM[2].

-

Hydrogenation: Transfer the substrate solution and the catalyst solution to a high-pressure reactor.

-

Reaction: Pressurize the reactor with hydrogen gas (e.g., 1000 psi) and stir the reaction mixture at room temperature for the specified time (typically 10-24 hours)[2].

-

Work-up and Purification: After depressurization, quench the reaction, and perform an appropriate work-up. The resulting N-(p-methoxyphenyl) protected amine can be purified by column chromatography.

-

Deprotection: The p-methoxyphenyl group can be removed oxidatively using cerium ammonium nitrate (CAN) to yield the primary amine[2].

-

Final Purification: The final product, (S)-1-(4-Iodophenyl)ethanamine, is purified by column chromatography or crystallization.

Caption: Asymmetric Reductive Amination Workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution provides an alternative, highly selective method for obtaining the (S)-enantiomer from a racemic mixture of 1-(4-iodophenyl)ethanamine. This technique utilizes a lipase, such as Candida antarctica Lipase B (CALB), to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The resulting acylated (R)-amide and the unreacted (S)-amine can then be easily separated.

Experimental Protocol: Enzymatic Kinetic Resolution

Objective: To resolve racemic this compound to obtain the (S)-enantiomer.

Materials:

-

Racemic this compound

-

Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)

-

Acyl donor (e.g., ethyl methoxyacetate)

-

Anhydrous organic solvent (e.g., toluene)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flask, dissolve racemic this compound and the acyl donor in the anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C). Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine.

-

Enzyme Removal: Once the desired conversion is reached (ideally close to 50%), filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Separate the unreacted (S)-1-(4-Iodophenyl)ethanamine from the acylated (R)-amide by extraction or column chromatography.

Caption: Enzymatic Kinetic Resolution Workflow.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized (S)-1-(4-Iodophenyl)ethanamine.

| Property | Value/Description |

| Appearance | Expected to be a liquid or low-melting solid. |

| Solubility | Soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the region of δ 7.0-7.8 ppm), a quartet for the methine proton (CH-NH₂), a doublet for the methyl protons (CH₃), and a broad singlet for the amine protons (NH₂).

-

¹³C NMR: The carbon NMR spectrum will display signals for the iodinated and amine-bearing aromatic carbons, as well as the aliphatic carbons of the ethylamine side chain.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. A representative FTIR spectrum of a similar iodophenyl-containing imine shows characteristic peaks in these regions[4].

Applications in Drug Discovery and Medicinal Chemistry

(S)-1-(4-Iodophenyl)ethanamine is a valuable building block in medicinal chemistry due to its pre-installed chiral center and the versatile iodo-substituent. The iodo group serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse molecular fragments.

This compound and its analogs are key intermediates in the synthesis of a range of biologically active molecules, including receptor ligands and enzyme inhibitors. For instance, iodinated phenyl ethylamine derivatives have been synthesized and evaluated as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders and are targets for cancer imaging[5]. The ability to introduce a radioisotope of iodine also makes this scaffold attractive for the development of radiopharmaceuticals[5].

Safety and Handling

As with all chemicals, (S)-1-(4-Iodophenyl)ethanamine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

(S)-1-(4-Iodophenyl)ethanamine is a synthetically valuable chiral building block with significant potential in drug discovery and development. The methodologies of asymmetric reductive amination and enzymatic kinetic resolution provide efficient pathways to its enantiomerically pure form. Its versatile chemical nature allows for the creation of diverse and complex molecules for the exploration of new therapeutic agents.

References

-

PubChem. 1-(4-Iodophenyl)ethan-1-one.[Link]

- Zhang, X. et al. Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. J. Org. Chem.2003, 68 (10), 4120–4122.

- Pällmar, T. et al. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipase. Org. Biomol. Chem.2013, 11, 2346-2351.

- John, C. S. et al. Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nucl. Med. Biol.1996, 23 (6), 761-6.

-

FTIR spectra of 3-{(E)-[(4-iodophenyl)imino]methyl}quinolin-2-ol. ResearchGate.[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. 1-(4-Iodophenyl)ethan-1-one | C8H7IO | CID 72869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Iodophenyl)ethanamine: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the chiral amine 1-(4-Iodophenyl)ethanamine (C₈H₁₀IN), a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a thorough understanding of the structural characterization of this molecule using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Implications

This compound is a primary amine with a stereogenic center at the carbon adjacent to the phenyl ring. The presence of a para-substituted iodophenyl group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. The molecular weight of this compound is approximately 247.08 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the iodine atom and the anisotropic effect of the phenyl ring.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ha) | ~7.6 - 7.8 | Doublet | ~8-9 | 2H |

| Aromatic (Hb) | ~7.0 - 7.2 | Doublet | ~8-9 | 2H |

| Methine (Hc) | ~4.1 - 4.3 | Quartet | ~6-7 | 1H |

| Amine (Hd) | ~1.5 - 2.5 (broad) | Singlet | - | 2H |

| Methyl (He) | ~1.3 - 1.5 | Doublet | ~6-7 | 3H |

Causality behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ is crucial to avoid solvent signal interference.[3] The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange. Adding a drop of D₂O would cause the amine proton signal to disappear, confirming its assignment.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-I | ~90 - 95 |

| Aromatic C-H | ~128 - 138 |

| Aromatic C-ipso (to CH) | ~145 - 150 |

| Methine C-N | ~50 - 55 |

| Methyl C | ~24 - 28 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functionalities.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, broad (two bands) |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| N-H Bend (primary amine) | 1580 - 1650 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-N Stretch | 1020 - 1220 | Medium |

| C-I Stretch | ~500 - 600 | Weak to medium |

| p-substitution pattern | 800-850 | Strong |

Expertise & Experience: The two bands for the N-H stretch are characteristic of a primary amine, corresponding to the symmetric and asymmetric stretching modes.[4] The broadness of these peaks is due to hydrogen bonding. The strong band in the 800-850 cm⁻¹ region is a reliable indicator of para-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment | Significance |

| 247 | [C₈H₁₀IN]⁺ | Molecular Ion (M⁺) |

| 232 | [C₇H₇IN]⁺ | Loss of CH₃ |

| 120 | [C₈H₁₀N]⁺ | Loss of I |

| 44 | [C₂H₆N]⁺ | Benzylic cleavage |

Trustworthiness: The presence of iodine with its characteristic isotopic pattern (¹²⁷I is 100% abundant) will result in a clean molecular ion peak. The benzylic cleavage leading to the fragment at m/z 44 is a very common and diagnostically significant fragmentation pathway for N-alkylated anilines and related compounds. Predicted adducts in softer ionization techniques like electrospray ionization (ESI) would include [M+H]⁺ at m/z 248 and [M+Na]⁺ at m/z 270.[5]

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire a sufficient number of scans for adequate signal-to-noise (may require several hundred to thousands).

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. If the sample is a solid, prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry

-

Sample Introduction: For a volatile sample, use a gas chromatography (GC-MS) system. For less volatile samples, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is appropriate.

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Acquisition (EI mode):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40 to 300.

-

-

Acquisition (ESI mode):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode.

-

Summary of Spectroscopic Data

| Technique | Key Expected Features |

| ¹H NMR | Aromatic signals showing para-substitution pattern, a quartet for the methine proton, a doublet for the methyl protons, and a broad singlet for the amine protons. |

| ¹³C NMR | Signals for the iodine-bound carbon, aromatic carbons, methine carbon, and methyl carbon in their expected regions. |

| IR | Characteristic N-H stretching and bending vibrations for a primary amine, aromatic C-H and C=C stretches, and a strong band indicating para-substitution. |

| MS | A clear molecular ion peak at m/z 247, and characteristic fragments corresponding to the loss of a methyl group and benzylic cleavage. |

This guide provides a comprehensive overview of the expected spectroscopic data for this compound based on fundamental principles and data from related structures. Experimental verification is essential for definitive structural confirmation.

References

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethylamine. [Link]

-

ChemBK. (1R)-1-(4-iodophenyl)ethan-1-amine. [Link]

-

PubChem. 2-(4-Iodophenyl)ethylamine. [Link]

-

ResearchGate. IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). [Link]

-

PubChemLite. (r)-1-(4-iodophenyl)ethanamine hydrochloride (C8H10IN). [Link]

-

Semantic Scholar. Electronic excitation and optical cross sections of methylamine and ethylamine in the UV–VUV spectral region. [Link]

-

ResearchGate. Spectroscopic investigation of the electronic and excited state properties of para-substituted tetraphenyl porphyrins and their electrochemically generated ions. [Link]

-

NIST WebBook. Ethylamine. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. PubChemLite - (r)-1-(4-iodophenyl)ethanamine hydrochloride (C8H10IN) [pubchemlite.lcsb.uni.lu]

Commercial availability and purity of 1-(4-Iodophenyl)ethanamine

An In-depth Technical Guide to the Commercial Availability and Purity of 1-(4-Iodophenyl)ethanamine

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of this compound as a Key Chiral Building Block

This compound is a crucial chiral amine building block in modern medicinal chemistry and drug development. Its structure, featuring a stereogenic center and a synthetically versatile iodophenyl group, makes it an invaluable precursor for creating complex molecular architectures. The iodo-moiety serves as a handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. This functionality is pivotal in the synthesis of novel pharmaceutical agents, including kinase inhibitors, receptor antagonists, and other targeted therapies.[1][2] Given its role as a foundational element in multi-step syntheses, the commercial availability, and more critically, the chemical and stereochemical purity of this compound are of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]

This guide provides an in-depth analysis of the commercial landscape for this compound, details common synthesis-related impurities, and presents robust, field-proven analytical methodologies for its comprehensive purity assessment.

Part 1: Commercial Availability and Forms

This compound is commercially available from numerous chemical suppliers in its racemic form, as individual (R) and (S) enantiomers, and as hydrochloride salts. The choice of form depends on the specific requirements of the synthetic route, with enantiomerically pure forms being essential for asymmetric synthesis. Purity levels typically range from 95% to over 98%, as specified by the supplier.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity Specification |

| ChemScene | (R)-1-(4-iodophenyl)ethan-1-amine | 150085-44-2 | ≥98%[4] |

| ChemScene | (S)-1-(4-iodophenyl)ethan-1-amine | 56639-48-6 | 95+%[5] |

| Chemical-Suppliers.com | This compound (racemic) | 90086-41-2 | Not specified[6] |

| Xidian Reagent | This compound (racemic) | 90086-41-2 | 97%[7] |

| BLD Pharm | This compound (racemic) | 90086-41-2 | Not specified[8] |

| Sigma-Aldrich | (R)-1-(4-iodophenyl)ethan-1-amine | 150085-44-2 | 98%[9] |

| Aladdin Scientific | 1-(4-Iodophenyl)ethan-1-amine HCl | 1955515-71-5 | min 98%[10] |

| CymitQuimica | (R)-1-(4-Iodophenyl)ethanamine HCl | 1246649-06-8 | 97%[11] |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

Part 2: Purity Profile and Synthesis-Related Impurities

Understanding the synthetic origin of a chemical is fundamental to predicting its impurity profile.[12] A common and efficient method for synthesizing this compound is the reductive amination of 1-(4-Iodophenyl)ethan-1-one. This pathway, while effective, can introduce several predictable process-related impurities that must be controlled and monitored.[13]

Causality of Impurity Formation:

-

Unreacted Starting Material: Incomplete conversion during the reductive amination step can leave residual 1-(4-Iodophenyl)ethan-1-one in the final product.

-

Reduction By-product: The ketone starting material can be reduced to the corresponding alcohol, 1-(4-Iodophenyl)ethan-1-ol, which may be difficult to separate due to similar polarity.

-

Over-alkylation: In some synthesis variants, secondary or tertiary amines can form as by-products.

-

Isomeric Impurities: If the synthesis starts from impure precursors or involves non-stereoselective steps, other positional isomers or enantiomeric impurities could be present.

Part 3: Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is required for the comprehensive purity validation of this compound.[14] High-Performance Liquid Chromatography (HPLC) is the workhorse for general purity assessment, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful orthogonal method for determining absolute purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the method of choice for separating the main compound from its less polar and more polar impurities.[12] The amine functionality requires a suitable mobile phase, often with an acidic modifier, to ensure good peak shape.

Experimental Protocol: HPLC Purity Method

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3).[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Sample Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of diluent to achieve a concentration of 100 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Analysis and Calculation:

-

Inject a blank (diluent) to establish the baseline.

-

Inject the sample solution.

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of absolute purity without requiring reference standards for each impurity.[3][16] It quantifies the analyte against a certified internal standard of known purity and weight. This technique is invaluable as it is orthogonal to chromatography and can detect non-UV active impurities as well as residual solvents.[17]

Experimental Protocol: Absolute Purity by qNMR

-

Instrumentation & Materials:

-

NMR Spectrometer (≥400 MHz).

-

High-precision analytical balance.

-

Certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte.

-

Deuterated solvent (e.g., DMSO-d₆).

-

-

Sample Preparation:

-

Accurately weigh ~15-20 mg of this compound into a clean vial.

-

Accurately weigh ~5-10 mg of the internal standard into the same vial.

-

Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation. A D1 of 30 seconds is generally sufficient.

-

Optimize pulse calibration (90° pulse).

-

-

Data Processing and Calculation:

-

Apply Fourier transform, phase correction, and baseline correction.

-

Integrate a well-resolved signal for the analyte (e.g., the methine -CH proton) and a signal for the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular Weight

-

m = mass

-

P_std = Purity of the internal standard

-

-

Conclusion

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step in complex synthetic campaigns. A thorough understanding of its commercial availability, coupled with a robust analytical strategy to verify its purity, is non-negotiable. By anticipating potential synthesis-related impurities and employing orthogonal analytical techniques like RP-HPLC and qNMR, scientists can ensure the integrity of their starting materials. This diligence mitigates risks in downstream processes, enhances the reliability and reproducibility of experimental outcomes, and ultimately contributes to the development of safe and effective new medicines. Always insist on a comprehensive Certificate of Analysis and, when necessary, perform in-house verification using the protocols outlined in this guide.

References

-

Chemical-Suppliers.com. This compound | CAS 90086-41-2. [Link]

-

Xidian Reagent. This compound. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

CP Lab Safety. 1-(4-Iodophenyl)ethan-1-amine hydrochloride, min 98%, 1 gram. [Link]

-

University of Massachusetts Chan Medical School. GENERAL HPLC METHODS. [Link]

-

PubChem. 1-(4-Iodophenyl)ethan-1-one. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

- Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

-

National Center for Biotechnology Information (NCBI). 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). [Link]

-

SIELC Technologies. Separation of 2-(4-Aminophenyl)ethylamine on Newcrom R1 HPLC column. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]

-

ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

-

SciSpace. Impurities in Pharmaceuticals- A Review. [Link]

-

PubMed Central (PMC). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

-

IPCA Laboratories. RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. [Link]

-

Medical University of Plovdiv. Validation of HPLC Method for Simultaneous Determination of Galantamine Hydrobromide/Pymadine. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

-

ResearchGate. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

-

PubMed Central (PMC). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

-

PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

-

Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CAS 90086-41-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. This compound - 通用试剂 - 西典实验 [seedior.com]

- 8. 90086-41-2|this compound|BLD Pharm [bldpharm.com]

- 9. (R)-1-(4-iodophenyl)ethan-1-amine | 150085-44-2 [sigmaaldrich.com]

- 10. calpaclab.com [calpaclab.com]

- 11. (R)-1-(4-Iodophenyl)ethanamine hydrochloride | CymitQuimica [cymitquimica.com]

- 12. scispace.com [scispace.com]

- 13. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. ijper.org [ijper.org]

- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Role of 1-(4-Iodophenyl)ethanamine as a chiral building block

An In-Depth Technical Guide to 1-(4-Iodophenyl)ethanamine as a Chiral Building Block

Authored by: Gemini, Senior Application Scientist

Introduction: The Central Role of Chiral Amines in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often intrinsically linked to its specific three-dimensional structure, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even harmful.[1] Chiral amines are a cornerstone of asymmetric synthesis, the set of methods used to create these stereochemically defined molecules.[2][3] They serve as versatile tools, acting as catalysts, ligands for metal-based catalysts, or as "chiral building blocks" that are directly incorporated into the final target molecule.[1][4]

Among these critical reagents, this compound stands out as a particularly valuable and versatile building block. Its structure is deceptively simple, yet it combines three key features that make it a powerful tool for the modern synthetic chemist:

-

A Stereogenic Center: The chiral carbon atom bearing the amine group provides the essential stereochemical information.

-

A Nucleophilic Amine: The primary amine is a reactive handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation.[5]

-

An Iodinated Aromatic Ring: The iodo-substituent is not merely a placeholder; it is a highly functionalizable group, enabling a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.

This guide provides a comprehensive overview of this compound, detailing its synthesis and resolution, its diverse applications in asymmetric synthesis, and its proven utility in the development of complex, high-value molecules.

PART 1: Synthesis and Enantiomeric Resolution

The most common route to enantiopure this compound begins with the synthesis of the racemic mixture, followed by resolution. A more advanced and efficient strategy, Crystallization-Induced Dynamic Resolution (CIDR), allows for the theoretical conversion of 100% of the racemic material into the desired enantiomer.[6]

Racemic Synthesis via Reductive Amination

The synthesis of racemic this compound is typically achieved through the reductive amination of 4-iodoacetophenone. This is a robust and scalable one-pot reaction.

-

Causality: The choice of a reducing agent is critical. Sodium borohydride is a common choice, but it can also reduce the starting ketone. Using a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) minimizes this side reaction. The reaction is typically performed under weakly acidic conditions to promote the formation of the intermediate iminium ion, which is more electrophilic and readily reduced than the starting ketone.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution remains a widely used method for obtaining the individual enantiomers. This process relies on the reaction of the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, which allows them to be separated by fractional crystallization.

-

Expert Insight: The choice of resolving agent is key to a successful resolution. Tartaric acid and its derivatives are common choices for resolving chiral amines. The solvent system is equally important; it must be carefully selected to maximize the solubility difference between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal.

Protocol 1: Classical Resolution of (±)-1-(4-Iodophenyl)ethanamine

Objective: To separate (R)- and (S)-1-(4-Iodophenyl)ethanamine using a chiral resolving agent.

Methodology:

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the minimum amount of the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

-

Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent. The filtrate contains the enriched, more soluble diastereomeric salt.

-

Liberation of Free Amine: Suspend the isolated salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11. This neutralizes the tartaric acid and liberates the free amine.

-

Extraction: Extract the enantiomerically enriched amine into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure amine.

-

Analysis: Determine the enantiomeric excess (ee%) of the product using chiral HPLC or by NMR analysis of a diastereomeric derivative.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is a more sophisticated and efficient method that overcomes the 50% theoretical yield limit of classical resolution.[6] In this process, the unwanted enantiomer in the solution is continuously racemized (converted back to the racemic mixture) while the desired enantiomer is selectively crystallized out as a diastereomeric salt.[7][8] This dynamic equilibrium ultimately funnels the entire starting material into a single, solid, enantiopure product.[9]

-

Mechanism: The process requires a reversible reaction to form the diastereomers (salt formation) and a method to racemize the amine that remains in solution. Racemization can often be achieved by heating or by using a catalyst that facilitates the reversible formation of an achiral imine intermediate.[7]

Caption: Workflow for Crystallization-Induced Dynamic Resolution (CIDR).

PART 2: Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a versatile chiral building block. The combination of its stereocenter and the reactive iodo-group opens a vast design space for synthetic chemists.

Role as a Chiral Auxiliary

A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[10] After the reaction, the auxiliary is cleaved and can often be recovered.[10] While Evans oxazolidinones and Ellman's tert-butanesulfinamide are more famous examples, chiral amines like this compound can serve this purpose, for instance, by forming chiral imines with aldehydes or ketones to direct nucleophilic additions to the carbonyl group.

Caption: General concept of using a chiral amine as a chiral auxiliary.

Precursor for Complex Ligands and APIs via Cross-Coupling

The iodo-group on the phenyl ring is the key to the molecule's broad utility. It is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows the simple chiral amine core to be elaborated into much more complex structures. A researcher can couple a wide variety of boronic acids, alkenes, or alkynes to the phenyl ring, effectively using the this compound as a chiral scaffold.[11][12]

This strategy is particularly powerful for creating novel chiral ligands for asymmetric catalysis or for synthesizing complex Active Pharmaceutical Ingredients (APIs).[13] For example, a Suzuki coupling reaction can be used to introduce a new aryl or heteroaryl group, which could be designed to interact with a specific biological target.[14]

Protocol 2: Suzuki Coupling of (S)-1-(4-Iodophenyl)ethanamine

Objective: To demonstrate the functionalization of the chiral building block via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

-

(S)-1-(4-Iodophenyl)ethanamine

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Methodology:

-

Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add (S)-1-(4-Iodophenyl)ethanamine (1 eq.), the arylboronic acid (1.2 eq.), and the base (2-3 eq.).

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Caption: Suzuki coupling functionalizes the chiral amine scaffold. (Note: A placeholder image is used for the product structure.)

Use in Medicinal Chemistry and Imaging

The this compound motif appears in various compounds explored in medicinal chemistry.[15][16] The iodo-group is particularly useful for introducing a radioisotope, such as ¹²³I or ¹²⁵I, allowing the resulting molecule to be used as a radiotracer for imaging techniques like Single-Photon Emission Computed Tomography (SPECT).[17] This is a powerful application in drug development, enabling researchers to study the distribution and target engagement of a potential drug non-invasively. For example, derivatives have been synthesized as potential imaging agents for β-amyloid plaques in Alzheimer's disease or for enzymes like aromatase in cancer research.[17][18]

Summary Data

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀IN | [19] |

| Molecular Weight | 247.08 g/mol | [19] |

| CAS Number (S)-enantiomer | 56639-48-6 | [1][19] |

| CAS Number (R)-enantiomer | 150085-44-2 | [20] |

| Appearance | White crystalline solid or liquid | [20] |

| Key Functional Groups | Primary Amine, Phenyl Iodide | - |

| Primary Applications | Chiral Building Block, Synthetic Intermediate | [1][20] |

Conclusion

This compound is more than just a chiral amine; it is a strategic building block that offers a powerful combination of stereochemical control and synthetic versatility. Its straightforward synthesis and resolution, coupled with the exceptional utility of the iodo-group as a handle for advanced chemical transformations like palladium-catalyzed cross-coupling, make it an indispensable tool for researchers. For professionals in drug development, its application in constructing complex APIs and its potential for creating targeted imaging agents underscore its significance. As the demand for stereochemically complex and novel molecules continues to grow, the role of versatile chiral building blocks like this compound will only become more critical.

References

- Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.

- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.

- A Comparative Guide to Chiral Amines in Asymmetric Synthesis: A Context for (1,4-Dimethylpiperazin-2-yl)methanol. Benchchem.

- Asymmetric catalysis with chiral primary amine-based organoc

- Reductive amin

- (S)-1-(4-iodophenyl)ethanamine | 56639-48-6. Benchchem.

- (1R)-1-(4-iodophenyl)ethan-1-amine. ChemBK.

- Chiral auxiliary. Wikipedia.

- Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Princeton University.

- Light-Driven Crystallization-Induced Dynamic Resolution of Amines | Request PDF.

- Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Figshare.

- Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.

- Chiral Auxiliaries. Sigma-Aldrich.

- 5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E). NCBI.

- 56639-48-6 | (S)-1-(4-iodophenyl)ethan-1-amine. ChemScene.

- Building blocks by functions. Enamine.

- Building-Blocks. 1Click Chemistry.

- (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.

- APIs containing the 1-phenylpropan-2-amine building block.

- 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase.

- Medicinal chemistry of acridine and its analogues. PMC - PubMed Central.

- Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central.

Sources

- 1. (S)-1-(4-iodophenyl)ethanamine | 56639-48-6 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]